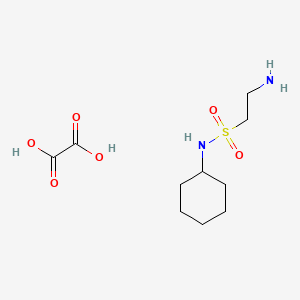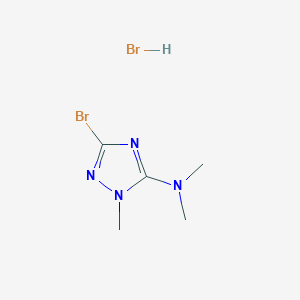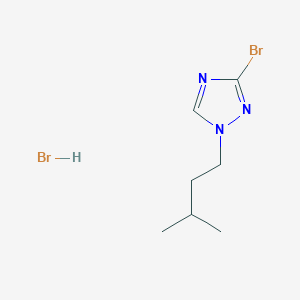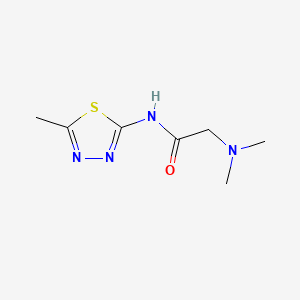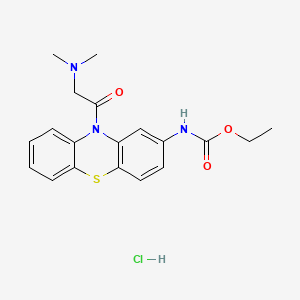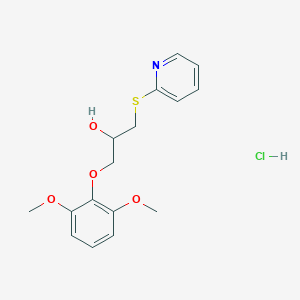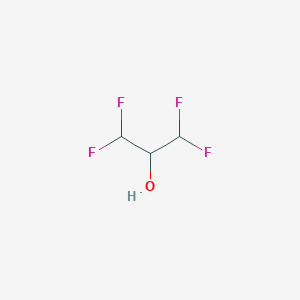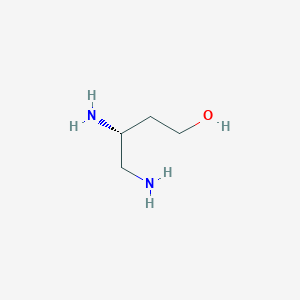
(3R)-3,4-diaminobutan-1-ol
Overview
Description
(3R)-3,4-Diaminobutan-1-ol is a chiral organic compound with the molecular formula C4H12N2O. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features two amino groups and one hydroxyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3,4-diaminobutan-1-ol can be achieved through several methods. One common approach involves the reduction of (3R)-3,4-diaminobutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of (3R)-3,4-diaminobutan-2-one. This method offers high yields and can be scaled up for large-scale production. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: (3R)-3,4-Diaminobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3R)-3,4-diaminobutan-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (3R)-3,4-diaminobutane when treated with strong reducing agents.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (3R)-3,4-Diaminobutan-2-one.
Reduction: (3R)-3,4-Diaminobutane.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
(3R)-3,4-Diaminobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: this compound is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular disorders.
Industry: It is employed in the manufacture of fine chemicals and specialty polymers.
Mechanism of Action
The mechanism of action of (3R)-3,4-diaminobutan-1-ol depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
- (3S)-3,4-Diaminobutan-1-ol
- (3R)-3,4-Diaminobutan-2-one
- (3S)-3,4-Diaminobutan-2-one
Comparison:
(3S)-3,4-Diaminobutan-1-ol: This enantiomer has similar chemical properties but different biological activity due to its opposite chirality.
(3R)-3,4-Diaminobutan-2-one: This compound is an oxidized form of (3R)-3,4-diaminobutan-1-ol and has different reactivity and applications.
(3S)-3,4-Diaminobutan-2-one: Similar to (3R)-3,4-diaminobutan-2-one but with opposite chirality, affecting its interactions in biological systems.
This compound stands out due to its specific chiral configuration, which imparts unique reactivity and biological activity compared to its isomers and analogs.
Properties
IUPAC Name |
(3R)-3,4-diaminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c5-3-4(6)1-2-7/h4,7H,1-3,5-6H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYMETYMVDXKRR-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311005 | |
| Record name | (3R)-3,4-Diamino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334160-88-1 | |
| Record name | (3R)-3,4-Diamino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334160-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3,4-Diamino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




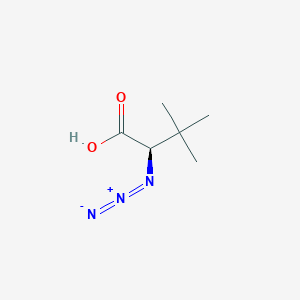
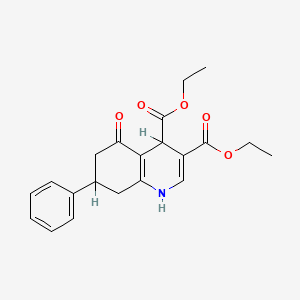
![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(4-bromophenyl)amino]carbonyl}vinyl)-2-bromobenzamide](/img/structure/B1651674.png)
